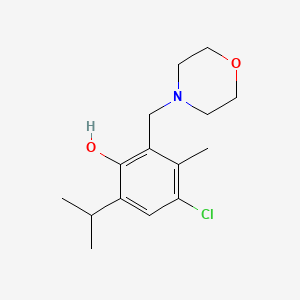![molecular formula C23H39NO2 B14667902 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol is an organic compound with a complex structure that includes a phenol group, a long alkyl chain, and a hydroxyimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with a long-chain alkyl halide, followed by the introduction of the hydroxyimino group through a reaction with hydroxylamine under controlled conditions. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenol derivatives.
Applications De Recherche Scientifique
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol involves its interaction with various molecular targets. The phenol group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyimino group may also play a role in modulating biological pathways by interacting with metal ions and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-5-pentadecylphenol: Lacks the hydroxyimino group, resulting in different chemical properties.
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-decylphenol: Has a shorter alkyl chain, affecting its solubility and reactivity.
Uniqueness
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol is unique due to the combination of its long alkyl chain and hydroxyimino group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C23H39NO2 |
|---|---|
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-18-22(20(2)24-26)23(25)19-21/h17-19,25-26H,3-16H2,1-2H3/b24-20+ |
Clé InChI |
IGLMBQMXEQARKX-HIXSDJFHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)/C(=N/O)/C)O |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(=NO)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


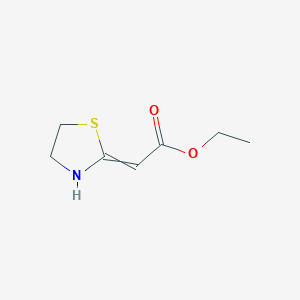
![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)
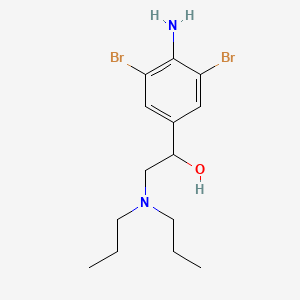


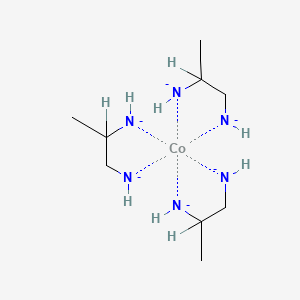
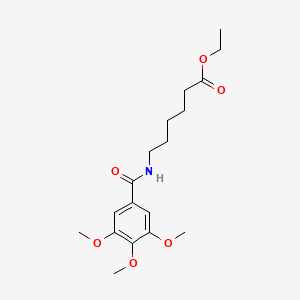
![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)

![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)

silane](/img/structure/B14667907.png)

